![molecular formula C19H16N2O6 B3038765 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 900014-90-6](/img/structure/B3038765.png)

6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methide. This leads to the formation of the target compound, along with other intermediates. The reaction proceeds via a retro-Diels–Alder mechanism .

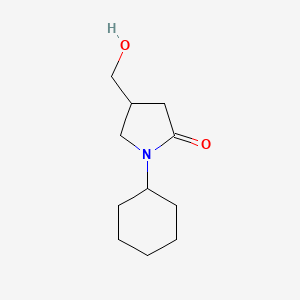

Molecular Structure Analysis

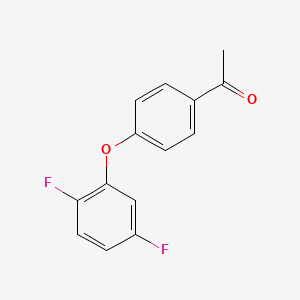

The molecular structure of 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one consists of a furoquinoline core with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 9). The overall structure is fused and exhibits aromaticity. The presence of the nitro group suggests potential reactivity .

Chemical Reactions Analysis

In mass spectra, the compound undergoes fragmentation, primarily through a retro-Diels–Alder reaction. This results in the formation of 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide. The compound is stable and soluble in organic solvents .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, have been widely recognized for their anticorrosive properties. These compounds exhibit remarkable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents like methoxy (–OMe) and nitro (–NO2) groups enhances their adsorption and interaction with metal surfaces, providing a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Degradation

The compound's structure, featuring methoxy and nitro substituents, could potentially play a role in photocatalytic degradation processes. While the direct application of this specific quinoline derivative in photocatalytic degradation was not highlighted in the retrieved literature, the structural resemblance to compounds like quinoline, which have been explored for photocatalytic degradation of pollutants, suggests potential utility in environmental remediation efforts (Pichat, 1997).

Biological Activities

Quinoline and its derivatives, including the compound , are known for a broad spectrum of biological activities. These compounds have been studied for their antitumor, antimalarial, antibacterial, and antifungal properties, among others. The molecular structure of quinoline derivatives, which allows for interaction with biological targets, makes them promising candidates for drug development (Shang et al., 2018).

Therapeutic Significance

The therapeutic potential of quinoline derivatives has been extensively explored, with various compounds showing promise as treatments for diseases like cancer and malaria. The versatility of the quinoline scaffold, combined with its ability to be modified to enhance biological activity, underscores the significance of these compounds in medicinal chemistry (Hussaini, 2016).

Future Directions

properties

IUPAC Name |

6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-25-15-7-11-12(8-16(15)26-2)20-13-9-27-19(22)18(13)17(11)10-5-3-4-6-14(10)21(23)24/h3-8,17,20H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHPPZOOSRLYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=CC=CC=C4[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B3038686.png)

![[4,5-Dimethoxy-2-(4-trifluoromethylsulfanylphenylsulfamoyl)phenyl]acetic acid](/img/structure/B3038699.png)

![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)

![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)